2-Hydroxy-4-methoxy-3-methylpyrazolo[1,5-a]pyridine-6-carbonitrile
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Overview
Description
2-Hydroxy-4-methoxy-3-methylpyrazolo[1,5-a]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methoxy-3-methylpyrazolo[1,5-a]pyridine-6-carbonitrile typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methoxy-3-methylpyrazolo[1,5-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing structural diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo[1,5-a]pyridine derivatives .
Scientific Research Applications
2-Hydroxy-4-methoxy-3-methylpyrazolo[1,5-a]pyridine-6-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: It is used in material science for developing new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methoxy-3-methylpyrazolo[1,5-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring structure but differs in the attached functional groups.
Imidazo[1,2-a]pyridine: Another heterocyclic compound with a fused ring system, known for its antituberculosis activity.
Uniqueness
2-Hydroxy-4-methoxy-3-methylpyrazolo[1,5-a]pyridine-6-carbonitrile is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and methoxy groups, along with the nitrile functionality, make it a versatile scaffold for further chemical modifications and applications .
Properties
Molecular Formula |
C10H9N3O2 |
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Molecular Weight |
203.20 g/mol |
IUPAC Name |
4-methoxy-3-methyl-2-oxo-1H-pyrazolo[1,5-a]pyridine-6-carbonitrile |
InChI |
InChI=1S/C10H9N3O2/c1-6-9-8(15-2)3-7(4-11)5-13(9)12-10(6)14/h3,5H,1-2H3,(H,12,14) |
InChI Key |
JBSQMZZCKGFLSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=CN2NC1=O)C#N)OC |
Origin of Product |
United States |
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